molecular formula C6H8N4O B6164697 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1250444-01-9

2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6164697
CAS No.: 1250444-01-9
M. Wt: 152.2
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Description

2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrazole and pyrazine moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores

Uniqueness

Compared to similar compounds, 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique fused ring structure and the presence of an amino group, which enhances its reactivity and potential for derivatization. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1250444-01-9

Molecular Formula

C6H8N4O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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